molecular formula C20H21N3O3S B10872242 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetamide

Cat. No.: B10872242
M. Wt: 383.5 g/mol
InChI Key: QRFNCSHKZFCAJA-YDZHTSKRSA-N
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Description

N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, a cyano group, and a methoxyphenyl group, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing compounds and aromatic precursors.

    Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources.

    Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution or coupling reactions.

    Formation of the Final Amide Structure: This involves the reaction of the intermediate compounds with appropriate amines and acylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to amines or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have bioactive properties, making it useful in studying biological pathways and mechanisms.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-({[1-(4-HYDROXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE
  • N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-({[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE

Uniqueness

The unique combination of the cyano group, benzothiophene core, and methoxyphenyl group in N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE distinguishes it from similar compounds. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetamide

InChI

InChI=1S/C20H21N3O3S/c1-13(14-7-9-15(25-2)10-8-14)23-26-12-19(24)22-20-17(11-21)16-5-3-4-6-18(16)27-20/h7-10H,3-6,12H2,1-2H3,(H,22,24)/b23-13+

InChI Key

QRFNCSHKZFCAJA-YDZHTSKRSA-N

Isomeric SMILES

C/C(=N\OCC(=O)NC1=C(C2=C(S1)CCCC2)C#N)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NOCC(=O)NC1=C(C2=C(S1)CCCC2)C#N)C3=CC=C(C=C3)OC

Origin of Product

United States

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